
3-(2,2-diphenylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2,2-diphenylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C31H26N2O3 and its molecular weight is 474.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2,2-Diphenylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a compound that belongs to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound's structure includes a benzofuran core, an amide functional group, and two aromatic substituents. Its molecular formula is C27H26N2O4, with a molecular weight of approximately 442.5 g/mol. The presence of multiple aromatic rings contributes to its lipophilicity and potential interactions with various biological targets.
Antiviral Properties
Recent studies have indicated that benzofuran derivatives exhibit promising antiviral activity. For instance, molecular docking studies have shown that certain benzofuran compounds can effectively inhibit the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). These compounds demonstrated strong binding affinities, suggesting potential as anti-HCV agents .
Table 1: Binding Affinities of Benzofuran Derivatives against HCV NS5B
Compound ID | Binding Affinity (kcal/mol) |
---|---|
BF-9 | -16.09 |
BF-12 | -15.75 |
BF-13 | -15.82 |
Nesbuvir | -15.42 |
Anticancer Activity
Benzofuran derivatives have also been studied for their anticancer properties. Research indicates that they can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific compound this compound may exhibit similar properties due to its structural characteristics.
Cardiovascular Effects
In pharmacological investigations, related benzofuran compounds have shown effects on cardiac tissues, indicating potential applications in treating arrhythmias. For example, studies involving benzofuranethanamines demonstrated negative inotropic and chronotropic effects comparable to established antiarrhythmic drugs . This suggests that the compound may influence cardiac function, warranting further exploration.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways that regulate cell survival and death.
- Molecular Interactions : The ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its efficacy.
Case Studies
Several case studies highlight the therapeutic potential of benzofuran derivatives:
- Study on HCV Inhibition : A study utilizing computational methods demonstrated that specific benzofuran derivatives could effectively bind to the active site of HCV RdRp, leading to significant inhibition of viral replication .
- Anticancer Research : In vitro studies showed that certain benzofuran compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways.
Eigenschaften
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O3/c1-2-21-17-19-24(20-18-21)32-31(35)29-28(25-15-9-10-16-26(25)36-29)33-30(34)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20,27H,2H2,1H3,(H,32,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYISRMMPJGSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.